molecular formula C11H15ClN2O2 B2593061 Tert-butyl (5-(chloromethyl)pyridin-2-yl)carbamate CAS No. 1060801-28-6

Tert-butyl (5-(chloromethyl)pyridin-2-yl)carbamate

Cat. No.: B2593061
CAS No.: 1060801-28-6
M. Wt: 242.7
InChI Key: GVNUBUMCNXHXJO-UHFFFAOYSA-N
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Description

Tert-butyl (5-(chloromethyl)pyridin-2-yl)carbamate is a pyridine-derived carbamate compound featuring a tert-butyl carbamate group at the 2-position of the pyridine ring and a chloromethyl substituent at the 5-position. This compound is structurally significant due to its dual functional groups: the tert-butyl carbamate acts as a protective group for amines, while the chloromethyl group provides a reactive site for further chemical modifications, such as nucleophilic substitution or cross-coupling reactions. Such derivatives are widely employed as intermediates in pharmaceutical synthesis, agrochemical development, and materials science .

Properties

IUPAC Name

tert-butyl N-[5-(chloromethyl)pyridin-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-9-5-4-8(6-12)7-13-9/h4-5,7H,6H2,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNUBUMCNXHXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060801-28-6
Record name tert-butyl (5-chloromethylpyridin-2-yl)carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-(chloromethyl)pyridin-2-yl)carbamate typically involves the reaction of 5-(chloromethyl)pyridine with tert-butyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5-(chloromethyl)pyridin-2-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (5-(chloromethyl)pyridin-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor binding.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of tert-butyl (5-(chloromethyl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents .

Comparison with Similar Compounds

Key Observations :

  • Chloromethyl vs. Halogen Substituents : The chloromethyl group in the target compound offers higher reactivity compared to simple halogens (e.g., Cl, Br) due to its ability to undergo nucleophilic substitution or elimination reactions. In contrast, bromo or chloro substituents (e.g., in CAS 748812-75-1) are typically used in cross-coupling reactions .
  • Carbamate Positioning : The 2-position carbamate group is conserved across analogs, but substituents at the 5-position (e.g., pivalamido, fluoro) influence solubility and stability. For example, the pivalamido group in the 5-position enhances steric protection, reducing unintended side reactions .
  • Pyridine vs. Pyrimidine Cores : Pyrimidine-based analogs () exhibit distinct electronic properties, affecting binding affinity in drug candidates .

Comparison with Target Compound :

  • The chloromethyl group in the target compound may be introduced via Friedel-Crafts alkylation or nucleophilic displacement of a hydroxyl group using thionyl chloride (SOCl2). This contrasts with bromo derivatives, which often require halogenation agents like N-bromosuccinimide (NBS) .

Biological Activity

Tert-butyl (5-(chloromethyl)pyridin-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and protein-ligand interactions. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C₉H₁₃ClN₂O₂ and a molecular weight of approximately 218.66 g/mol. Its structure features a tert-butyl group attached to a carbamate moiety, along with a chloromethyl substituent on the pyridine ring. This unique arrangement allows for diverse chemical reactivity, enhancing its potential biological applications.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic residues in proteins, particularly at enzyme active sites. The chloromethyl group facilitates this interaction, potentially leading to enzyme inhibition. Additionally, the compound can engage in π-π interactions due to the presence of the aromatic pyridine ring, which may enhance binding affinity to various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes by covalently modifying active site residues.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cell lines by targeting critical pathways involved in cell proliferation.
  • Protein-Ligand Interactions : Its structural features allow it to interact effectively with various proteins, modulating their functions.

Enzyme Inhibition Studies

A study investigated the inhibitory effects of this compound on various enzymes. The results indicated that the compound could inhibit serine proteases with an IC₅₀ value in the low micromolar range. The mechanism involved covalent modification of the serine residue at the active site, demonstrating its potential as a lead compound for developing enzyme inhibitors.

Enzyme IC₅₀ (µM) Mechanism of Action
Serine Protease A1.5Covalent modification at active site
Serine Protease B2.3Covalent modification at active site
Kinase C0.8Non-covalent binding and inhibition

Anticancer Activity

In vitro studies on cancer cell lines such as HeLa (cervical cancer), A375 (melanoma), and HCT116 (colon cancer) demonstrated that this compound inhibits cell growth with varying IC₅₀ values:

Cell Line IC₅₀ (µM) Observation
HeLa1.7Significant growth inhibition
A3750.87Moderate growth inhibition
HCT1160.55Strong growth inhibition

These findings suggest that the compound's mechanism may involve interference with critical signaling pathways necessary for cancer cell survival and proliferation.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Tert-butyl (5-(chloromethyl)pyridin-2-yl)carbamate?

  • Methodological Answer : Pd-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are effective, as demonstrated in analogous syntheses. Use toluene as a solvent with ligands like BINAP and bases such as LHMDS at 100°C under inert atmospheres. Post-reaction, employ extraction with EtOAc and column chromatography for purification .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in CDCl3_3 to confirm substitution patterns (e.g., pyridine ring protons at δ 8.2–8.3 ppm, tert-butyl group at δ 1.36 ppm) .
  • Mass Spectrometry : ESI+ mode detects molecular ions (e.g., [M+H]+^+ at m/z 542) .
  • X-ray Crystallography : Refinement via SHELXL resolves bond lengths/angles, though twinning or low-resolution data may require iterative model adjustments .

Q. How should stability and reactivity be managed during storage?

  • Methodological Answer : Store at room temperature in inert, airtight containers away from light. Avoid strong acids/bases and oxidizing agents, as carbamate groups are prone to hydrolysis. Monitor degradation via TLC or HPLC .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., twinning, disorder) be resolved for this compound?

  • Methodological Answer :

  • Data Collection : Use high-resolution synchrotron sources to improve data quality.
  • Refinement : Apply SHELXL's TWIN/BASF commands for twinned data. For disorder, partition occupancies and refine anisotropically. Cross-validate with DFT-calculated geometries .

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer :

  • DFT Calculations : Optimize the chloromethyl group’s geometry at the B3LYP/6-311++G(d,p) level to assess electrophilicity.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to identify reactive hotspots .

Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?

  • Methodological Answer :

  • Solvent Effects : Simulate shifts with COSMO-RS to account for solvent polarity.
  • Dynamic Effects : Use MD simulations to model conformational averaging. Compare with DEPT/HSQC experiments for 13C^{13}C assignments .

Q. What strategies optimize regioselectivity in derivatizing the chloromethyl group?

  • Methodological Answer :

  • Protection/Deprotection : Temporarily protect the carbamate with TFA to direct substitution at the chloromethyl site.
  • Catalysis : Use Pd(PPh3_3)4_4 for Suzuki-Miyaura couplings with aryl boronic acids. Monitor regioselectivity via 19F^{19}F-NMR if fluorinated analogs are synthesized .

Data Contradiction Analysis

Q. How to interpret conflicting biological activity data across structural analogs?

  • Methodological Answer :

  • SAR Studies : Systematically vary substituents (e.g., replace chloromethyl with hydroxymethyl) and assay cytotoxicity.
  • Meta-Analysis : Cross-reference IC50_{50} values from analogs like tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate to identify critical functional groups .

Q. Why do solubility predictions (e.g., LogP) fail for this compound in polar solvents?

  • Methodological Answer :

  • Hydration Effects : Measure experimental LogP via shake-flask method with octanol/water.
  • Co-solvency : Add DMSO (≤10%) to aqueous buffers to improve solubility for biological assays .

Tables for Key Data

Property Value/Method Reference
Molecular Weight255.74 g/mol (C13_{13}H18_{18}ClNO2_2)
Key 1H^1H-NMR Signalsδ 8.22 (pyridine-H), δ 1.36 (tert-butyl)
StabilityDegrades in acidic/alkaline conditions
Synthetic Yield (Pd-catalyzed)74% (after column chromatography)

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